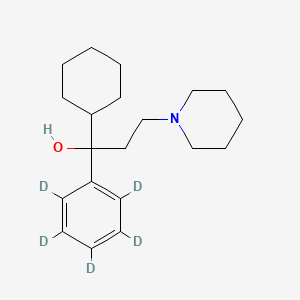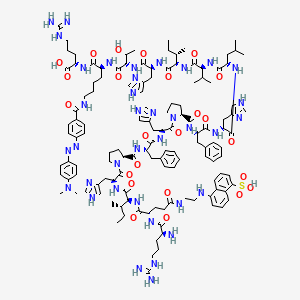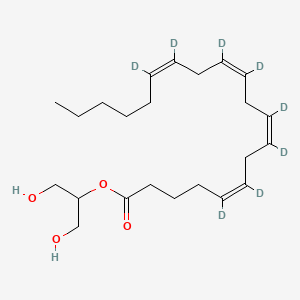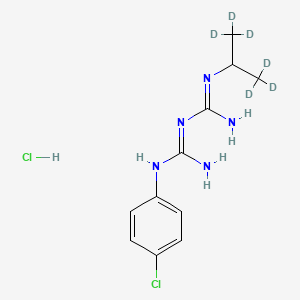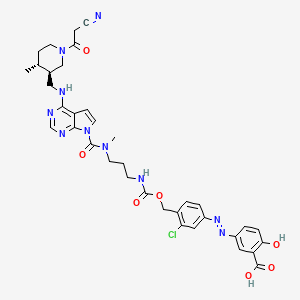
Tofacitinib Prodrug-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tofacitinib Prodrug-1 is an effective and orally active prodrug designed to mitigate the systemic adverse effects of Tofacitinib. Tofacitinib is a Janus kinase inhibitor approved by the United States Food and Drug Administration for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . This compound aims to enhance the therapeutic efficacy and safety profile of Tofacitinib by reducing its systemic exposure and targeting the drug to specific tissues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tofacitinib Prodrug-1 involves conjugating Tofacitinib to a carrier molecule via a cleavable linker. One reported method includes the use of N-(2-hydroxypropyl) methacrylamide copolymer and a carbamate linker . The reaction conditions typically involve the use of organic solvents and controlled temperature to ensure the stability of the prodrug.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .
化学反応の分析
Types of Reactions: Tofacitinib Prodrug-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is designed to release the active Tofacitinib molecule upon exposure to specific physiological conditions, such as the presence of reactive oxygen species .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Reactive oxygen species, such as hydrogen peroxide.
Reduction: Reducing agents like glutathione.
Major Products Formed: The primary product formed from the hydrolysis of this compound is Tofacitinib itself. Other by-products may include the carrier molecule and cleaved linker fragments .
科学的研究の応用
Tofacitinib Prodrug-1 has a wide range of scientific research applications:
作用機序
Tofacitinib Prodrug-1 exerts its effects by releasing Tofacitinib upon exposure to specific physiological conditions. Tofacitinib inhibits Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune cell function and hematopoiesis . By inhibiting these enzymes, Tofacitinib modulates cytokine signaling and reduces inflammation .
Molecular Targets and Pathways:
Janus Kinases (JAK1, JAK2, JAK3, TYK2): Tofacitinib preferentially inhibits JAK1 and JAK3, affecting cytokine signaling pathways.
Signal Transducer and Activator of Transcription (STAT) Pathway: Inhibition of JAKs prevents the activation of STAT proteins, reducing the transcription of pro-inflammatory genes.
類似化合物との比較
Tofacitinib Prodrug-1 is unique in its design as a prodrug to enhance the safety and efficacy of Tofacitinib. Similar compounds include other Janus kinase inhibitors and their prodrugs, such as:
Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: Used for the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A selective Janus kinase inhibitor for the treatment of rheumatoid arthritis.
Uniqueness: this compound stands out due to its targeted delivery mechanism, which reduces systemic exposure and associated adverse effects while maintaining therapeutic efficacy .
特性
分子式 |
C36H39ClN10O7 |
|---|---|
分子量 |
759.2 g/mol |
IUPAC名 |
5-[[3-chloro-4-[3-[[4-[[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]-methylamino]propylcarbamoyloxymethyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C36H39ClN10O7/c1-22-9-14-46(31(49)8-11-38)19-24(22)18-40-32-27-10-15-47(33(27)42-21-41-32)36(53)45(2)13-3-12-39-35(52)54-20-23-4-5-26(17-29(23)37)44-43-25-6-7-30(48)28(16-25)34(50)51/h4-7,10,15-17,21-22,24,48H,3,8-9,12-14,18-20H2,1-2H3,(H,39,52)(H,50,51)(H,40,41,42)/t22-,24-/m1/s1 |
InChIキー |
NSUPLTFZPXWUQO-ISKFKSNPSA-N |
異性体SMILES |
C[C@@H]1CCN(C[C@H]1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |
正規SMILES |
CC1CCN(CC1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


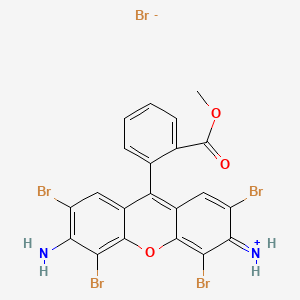
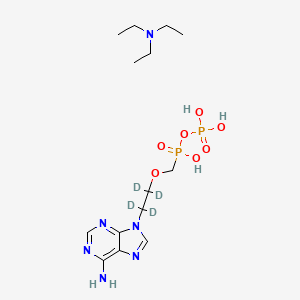
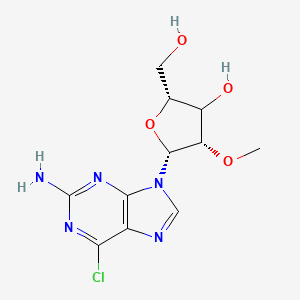
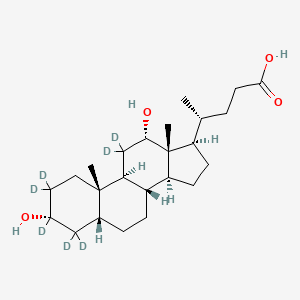
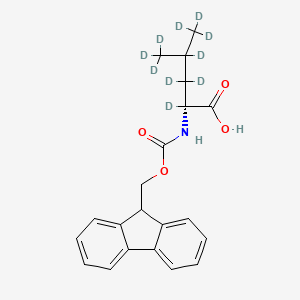
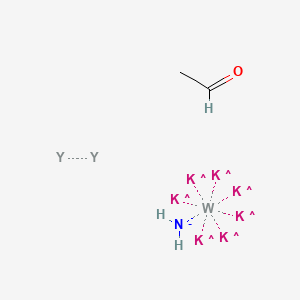
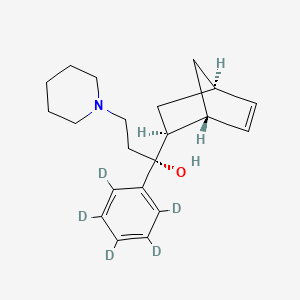

![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
